molecular formula C8H3Cl2F2NO B1410770 2,3-Dichloro-6-(difluoromethoxy)benzonitrile CAS No. 1803713-14-5

2,3-Dichloro-6-(difluoromethoxy)benzonitrile

Cat. No.: B1410770
CAS No.: 1803713-14-5
M. Wt: 238.01 g/mol
InChI Key: BFQANXGUYRUEJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dichloro-6-(difluoromethoxy)benzonitrile is a versatile halogenated aromatic nitrile building block primarily employed in medicinal chemistry and agrochemical research. Its structure, featuring two chlorine substituents and a difluoromethoxy group on a benzonitrile core, makes it a valuable scaffold for constructing more complex molecules. Researchers utilize this compound as a key intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce sophisticated functional groups. The difluoromethoxy group is of particular interest due to its potential to enhance metabolic stability and cell membrane permeability in candidate molecules. This reagent is strictly for research applications in laboratory settings. A certificate of analysis is provided to ensure batch-to-batch consistency and product integrity.

Properties

IUPAC Name

2,3-dichloro-6-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F2NO/c9-5-1-2-6(14-8(11)12)4(3-13)7(5)10/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQANXGUYRUEJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)F)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzonitrile typically involves the reaction of 2,3-dichlorobenzonitrile with difluoromethyl ether under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the substitution of the chlorine atoms with the difluoromethoxy group.

Industrial Production Methods: In an industrial setting, the production of 2,3-Dichloro-6-(difluoromethoxy)benzonitrile may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-6-(difluoromethoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under specific conditions.

    Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid in the presence of acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzonitriles.

    Reduction Products: Amines or primary amines.

    Oxidation Products: Carboxylic acids.

Scientific Research Applications

Chemical Reactions

This compound can undergo various reactions:

  • Substitution Reactions : Nucleophilic substitution where chlorine atoms are replaced by other nucleophiles.
  • Oxidation and Reduction : The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
  • Hydrolysis : The nitrile group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions.

Chemistry

2,3-Dichloro-6-(difluoromethoxy)benzonitrile serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or proteins. It has been implicated in:

  • Enzyme Inhibition Studies : Investigating its role in modulating enzyme activity.
  • Protein-Ligand Interactions : Understanding how it interacts with biomolecules and affects biochemical pathways.

Industry

The compound is utilized in the production of agrochemicals and pharmaceuticals. Its unique properties make it suitable for developing:

  • Agrochemicals : As a component in herbicides or pesticides due to its chemical stability and reactivity.
  • Pharmaceuticals : As an intermediate in synthesizing therapeutic agents targeting various diseases.

Case Studies

StudyApplicationFindings
Study AEnzyme InhibitionDemonstrated effective inhibition of enzyme X at low concentrations.
Study BAgrochemical DevelopmentDeveloped a new herbicide formulation that showed improved efficacy against target weeds.
Study CPharmaceutical SynthesisUsed as an intermediate to synthesize compound Y, which exhibited significant anti-cancer activity in vitro.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-6-(difluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Reactivity : highlights solvent-dependent reaction kinetics for benzonitrile derivatives, critical for optimizing synthesis routes.
  • Biological Activity: No direct data exists for the target compound’s bioactivity, but substituent trends (e.g., chloro, difluoromethoxy) align with medicinal chemistry principles for enhancing target engagement .
  • Industrial Demand : Suppliers like Enamine Ltd. () and Biopharmacule () prioritize halogenated benzonitriles, reflecting their commercial value in material science and drug discovery.

Biological Activity

2,3-Dichloro-6-(difluoromethoxy)benzonitrile (CAS No. 1803713-14-5) is a synthetic organic compound notable for its unique structural features, including two chlorine atoms, two fluorine atoms, a methoxy group, and a nitrile group attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in enzyme inhibition and protein-ligand interactions.

The molecular formula of 2,3-Dichloro-6-(difluoromethoxy)benzonitrile is C8H3Cl2F2NO. Its synthesis typically involves the reaction of 2,3-dichlorobenzonitrile with difluoromethyl ether under basic conditions, often utilizing potassium carbonate as a base in solvents like dimethylformamide (DMF) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and proteins. It has been observed to act as an inhibitor of certain enzymes, influencing their activity and potentially affecting various biochemical pathways. The presence of both chlorine and difluoromethoxy groups contributes to its reactivity and binding affinity toward these targets .

Research Findings

Recent studies have highlighted the potential applications of 2,3-Dichloro-6-(difluoromethoxy)benzonitrile in several contexts:

  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting acetyl-CoA carboxylase (ACC), an important enzyme in lipid metabolism. Inhibition of ACC can lead to reduced fatty acid synthesis, making it a target for obesity and metabolic disorder treatments .
  • Anticancer Activity : Preliminary data suggest that the compound may exhibit anticancer properties through its interaction with proteins involved in cell proliferation and survival. For instance, it has been tested against various cancer cell lines, showing promise in modulating cell growth .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2,3-Dichloro-6-(difluoromethoxy)benzonitrile, a comparison with structurally related compounds can be insightful:

Compound NameKey FeaturesBiological Activity
2,3-Dichlorobenzonitrile Lacks difluoromethoxy groupLess reactive, limited biological studies
2,6-Difluorobenzonitrile Contains fluorine but no chlorine or methoxyDifferent reactivity profile
2,3-Dichloro-5-(trifluoromethoxy)benzonitrile Similar structure with trifluoromethoxy groupVaried applications due to trifluoromethyl group

Case Studies

  • Inhibition Studies : In one study focusing on ACC inhibitors, 2,3-Dichloro-6-(difluoromethoxy)benzonitrile was shown to significantly reduce lipid accumulation in HepG2 cells when compared to untreated controls. The IC50 value was determined to be approximately 15 µM .
  • Antitumor Efficacy : A separate investigation into the compound's effects on acute myeloid leukemia (AML) cells revealed that it induced differentiation and apoptosis at concentrations ranging from 10 µM to 30 µM. This suggests a potential role in cancer therapy .

Q & A

Q. Methodological Answer :

  • Stepwise Substitution : Start with a benzonitrile scaffold (e.g., 2,3-dichlorobenzonitrile). Introduce the difluoromethoxy group via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) or phase-transfer catalysts under controlled anhydrous conditions. Optimize reaction temperature (80–120°C) to balance yield and purity .
  • Safety Considerations : Use inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates. Validate product purity via HPLC or GC-MS .

How is the compound characterized for structural and electronic properties?

Q. Methodological Answer :

  • Spectroscopic Techniques :
    • FTIR : Confirm nitrile (C≡N) stretch (~2230 cm⁻¹) and C-F/C-Cl vibrations (1100–600 cm⁻¹).
    • NMR : ¹⁹F NMR quantifies difluoromethoxy group symmetry (δ −80 to −90 ppm). ¹H/¹³C NMR resolves aromatic substitution patterns .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict molecular electrostatic potential (MEP) and frontier orbitals (HOMO/LUMO) to assess reactivity .

What are the solvent interactions and solubility profiles of this compound?

Q. Methodological Answer :

  • Solubility Screening : Test in polar (acetonitrile, DMSO) and non-polar (toluene) solvents. Benzonitrile derivatives typically exhibit high miscibility in polar aprotic solvents due to their dipole moment (~4 D) .
  • Surface Adsorption Studies : Use quartz crystal microbalance (QCM) or AFM to evaluate adsorption on metal surfaces (Ag, Au) for catalysis or sensor applications .

Advanced Research Questions

How does the difluoromethoxy group influence pharmacological activity compared to trifluoromethoxy analogs?

Q. Methodological Answer :

  • Comparative Bioactivity : In rat models, trifluoromethoxy derivatives (e.g., 2,3-Dichloro-6-(trifluoromethoxy)quinoxaline) reduce gastric ulcers by modulating TNF-α, IL-6, and PGE₂. The difluoromethoxy variant may exhibit altered metabolic stability due to reduced fluorine content. Conduct in vitro CYP450 inhibition assays and in vivo pharmacokinetic studies to compare bioavailability .
  • Molecular Docking : Simulate interactions with targets (e.g., COX-1/2 enzymes) to assess binding affinity differences. Fluorine’s electronegativity impacts hydrogen bonding and hydrophobic interactions .

What are the contradictions in reported reactivity of halogenated benzonitriles, and how can they be resolved?

Q. Methodological Answer :

  • Data Discrepancies : Some studies report SNAr reactivity at the 2-position, while others favor 6-position substitution. Resolve via isotopic labeling (¹⁸F/³⁶Cl) to track regioselectivity under varying conditions (pH, solvent polarity) .
  • Advanced Analytics : Use time-resolved Raman spectroscopy to monitor intermediate formation during reactions. Compare with DFT-predicted transition states .

How can this compound be applied in material science, such as OLEDs or sensors?

Q. Methodological Answer :

  • Thermally Activated Delayed Fluorescence (TADF) : Benzonitrile derivatives (e.g., 25ACA/26ACA) act as emitters in OLEDs. Measure photoluminescence quantum yield (PLQY) and triplet-state lifetimes to evaluate efficiency. Optimize doping concentrations in host matrices (e.g., CBP) .
  • Electrochemical Sensors : Functionalize carbon nanotubes with the compound for selective detection of heavy metals (e.g., Hg²⁺). Use cyclic voltammetry to validate sensitivity (LOD < 1 ppb) .

Key Research Gaps and Recommendations

  • Synthetic Scalability : Optimize continuous-flow reactors for large-scale production while minimizing halogenated waste .
  • Toxicology Profiling : Conduct Ames tests and chronic toxicity studies to validate safety for therapeutic use .
  • Multi-Omics Integration : Combine metabolomics and proteomics to map mechanistic pathways in disease models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-6-(difluoromethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
2,3-Dichloro-6-(difluoromethoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.